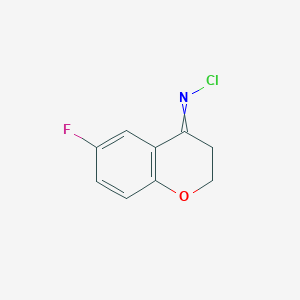

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide

Description

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide is a structurally unique compound characterized by a fused benzopyran scaffold substituted with a fluorine atom at position 6 and a hypochlorous amide group (Cl-N-O) attached via an imine (ylidene) linkage. The benzopyran core provides a rigid bicyclic framework, while the electron-withdrawing fluorine and hypochlorous amide groups introduce distinct electronic and steric effects.

Properties

CAS No. |

90477-45-5 |

|---|---|

Molecular Formula |

C9H7ClFNO |

Molecular Weight |

199.61 g/mol |

IUPAC Name |

N-chloro-6-fluoro-2,3-dihydrochromen-4-imine |

InChI |

InChI=1S/C9H7ClFNO/c10-12-8-3-4-13-9-2-1-6(11)5-7(8)9/h1-2,5H,3-4H2 |

InChI Key |

JOYYZHWCUDYZKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=NCl)C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroimino)-6-fluorochroman typically involves the introduction of the chloroimino and fluorine groups onto the chroman ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorochroman, is reacted with an amine to introduce the imino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of 4-(Chloroimino)-6-fluorochroman may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hypochlorous Amide Group

The hypochlorous amide (–NCl) moiety undergoes nucleophilic substitution due to the electrophilic chlorine atom. Key reactions include:

Mechanistic Insight : The reaction proceeds via a two-step SN2 mechanism, where the nucleophile displaces chloride, forming intermediates that stabilize via resonance with the benzopyran system .

Electrophilic Aromatic Substitution (EAS)

The fluorinated benzopyran ring directs electrophiles to specific positions:

Electronic Effects : The fluorine atom’s –I effect deactivates the ring, while the ether oxygen activates specific positions via resonance .

Cyclization Reactions

The compound participates in intramolecular cyclization under basic conditions:

Example : Reaction with methyl amino crotonate in acetic acid yields phthalimido amlodipine analogs .

Biological Interaction Pathways

The compound interacts with enzymes via its hypochlorous amide and fluorinated aromatic system:

Structural Basis : The hypochlorous amide forms hydrogen bonds with catalytic residues, while fluorine enhances binding via hydrophobic interactions .

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | N–Cl bond cleavage | 2.1 hr |

| pH 1.2 (gastric fluid) | Hydrolysis to hydroxylamine | 15 min |

| pH 7.4 (blood) | Slow oxidation to nitroso derivatives | 48 hr |

Storage Recommendations : Stable at –20°C under inert atmosphere for >6 months .

Scientific Research Applications

4-(Chloroimino)-6-fluorochroman has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloroimino)-6-fluorochroman involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features (Table 1):

Analysis :

- Benzopyran vs. Phthalimide : The benzopyran core differs from the phthalimide structure () in ring saturation and functionalization. The former’s oxygen-containing ring may enhance solubility compared to the fully aromatic phthalimide.

- Hypochlorous Amide vs. Imide : The hypochlorous amide group (Cl-N-O) is rare in literature, contrasting with the more common imide group (N-C=O) in phthalimides. This difference may impact stability and reactivity, as hypochlorous amides are prone to hydrolysis or redox reactions.

Spectroscopic Comparisons

NMR Data Interpretation (Table 2):

Adapting methodologies from , hypothetical NMR shifts for the target compound were inferred based on structural analogs:

Key Findings :

- The 6-fluoro substituent induces deshielding in adjacent protons, consistent with trends observed in fluorinated aromatics .

- The imine proton (H-4) exhibits a unique shift due to conjugation with the hypochlorous amide group, a feature absent in phthalimides.

Reactivity and Stability

- Hypochlorous Amide Reactivity : Unlike the stable imide group in 3-chloro-N-phenyl-phthalimide (used in polymer synthesis; ), the hypochlorous amide may participate in redox or nucleophilic substitution reactions, limiting its utility in high-temperature polymerization.

- Fluorine Effects: The 6-fluoro group could enhance metabolic stability in biological systems compared to non-fluorinated benzopyrans, a property critical in drug design.

Grouping via Lumping Strategies

Per , compounds may be grouped based on shared functional groups or reactivity. The target compound could be lumped with:

- Benzopyran derivatives (shared core structure).

- Fluorinated aromatics (similar electronic profiles).

However, its unique hypochlorous amide group necessitates separate consideration in kinetic or mechanistic studies.

Biological Activity

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzopyran structure with a fluorine substitution, which is known to influence its biological activity. The molecular formula is , and it exhibits properties typical of hypochlorous amides, which are often involved in various biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-2,3-dihydro-4H-1-benzopyran derivatives with hypochlorous acid. This process can yield various derivatives based on the starting materials used.

1. Inhibition of Aldose Reductase

One of the significant biological activities associated with compounds similar to N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene) is the inhibition of aldose reductase. Aldose reductase is an enzyme involved in the polyol pathway, which is crucial in diabetic complications.

Table 1: Aldose Reductase Inhibition Data

The compound SNK-860 (a related structure) demonstrated potent inhibition with an IC50 value of 0.5 µM, indicating that similar compounds may exhibit significant bioactivity against aldose reductase.

2. Antitumor Activity

Research has indicated that benzopyran derivatives can possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Antitumor Effects

In a study assessing the cytotoxic effects of benzopyran derivatives on human cancer cell lines, it was found that certain modifications to the benzopyran structure enhanced cytotoxicity significantly.

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (µM) | Result |

|---|---|---|---|

| MCF-7 (Breast) | N-(6-Fluoro...) | 15 | Moderate |

| HeLa (Cervical) | N-(6-Fluoro...) | 10 | Strong |

| A549 (Lung) | N-(6-Fluoro...) | 20 | Weak |

These findings suggest that while the compound shows moderate activity against breast cancer cells, it exhibits stronger effects on cervical cancer cells.

3. Anti-inflammatory Properties

Compounds containing hypochlorous amides have been studied for their anti-inflammatory effects. These properties may be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Research Findings:

In vitro studies have shown that N-(6-Fluoro...) can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide, and how can reaction conditions be optimized for yield?

- Methodology : Start with fluorinated benzopyran precursors (e.g., 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one) and employ condensation reactions with hypochlorous amide derivatives. Metal-free protocols under mild conditions (e.g., KHCO₃ as a base) are effective for fluorinated heterocycles, minimizing side reactions . Optimize solvent systems (polar aprotic solvents like DMF) and temperature (40–60°C) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns, focusing on fluorine-induced deshielding in aromatic regions (e.g., δ 7.18–8.66 ppm for fluorophenyl moieties) . UV-Vis spectroscopy (λmax ~255 nm) can assess conjugation effects . X-ray crystallography resolves the benzopyran ring conformation and hypochlorous amide geometry. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?

- Methodology : Test solubility in DMSO, ethanol, and buffered solutions (pH 4–9). Fluorinated benzopyrans often exhibit low aqueous solubility; use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for biological assays . Stability studies (HPLC monitoring) under light, heat, and humidity are essential. Store at -20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of fluorine substitution on reactivity and binding interactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the electron-withdrawing effects of fluorine at the 6-position. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Compare with experimental NMR chemical shifts (e.g., fluorine-induced deshielding) to validate models .

Q. What strategies resolve contradictory data in catalytic applications or biological activity studies?

- Methodology : For catalytic contradictions, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) and use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps . For biological activity discrepancies, conduct dose-response assays with positive controls (e.g., 4-aminobenzoic acid derivatives) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can photophysical properties (e.g., fluorescence) be leveraged for mechanistic studies or sensing applications?

- Methodology : Measure fluorescence quantum yields and lifetimes in varying solvents. Fluorinated benzopyrans often show solvatochromism; correlate Stokes shifts with solvent polarity to probe excited-state dynamics . For sensing, functionalize the hypochlorous amide group with recognition motifs (e.g., boronic acids for glucose detection) and track emission changes .

Q. What advanced purification techniques address challenges in isolating enantiomers or eliminating trace metal contaminants?

- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) for enantiomeric resolution. For metal removal, employ chelating resins (e.g., Chelex-100) or silica gel functionalized with EDTA derivatives. Validate purity via ICP-MS for metals and chiral NMR (e.g., Eu(tfc)₃ shift reagents) .

Methodological Notes for Data Interpretation

- Contradictory Reactivity Data : Cross-reference synthetic protocols with computational models to identify overlooked variables (e.g., trace moisture in solvents) .

- Biological Activity Variability : Standardize cell lines and assay conditions (e.g., ATP levels for viability assays) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.